Sagittatoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

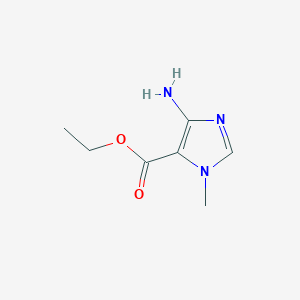

Sagittatoside A is a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimdii) . It is also known as Icariin-A .

Synthesis Analysis

Sagittatoside A is one of the bioactive compounds found in Epimedium, a traditional Chinese herb . It is synthesized through a series of enzymatic reactions. For instance, β-xylosidase from Dictyoglomus thermophilum DSM3960 converts epimedin B into sagittatoside B .Molecular Structure Analysis

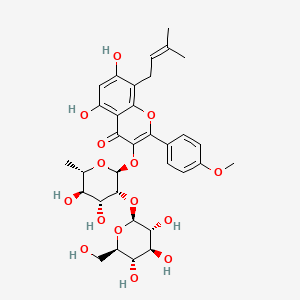

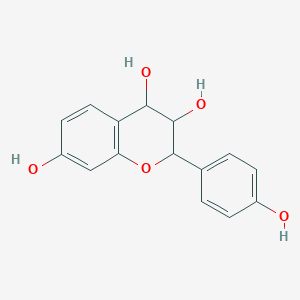

Sagittatoside A has a molecular formula of C33H40O15 . It is a flavonoid glycoside, which means it contains a sugar moiety attached to a flavonoid structure .Chemical Reactions Analysis

Sagittatoside A can induce apoptosis in HepG2 cells, a type of liver cancer cell . This is likely related to the induction of the intrinsic apoptosis pathway .Physical And Chemical Properties Analysis

Sagittatoside A is a yellow powder . It has a molecular weight of 676.67 . Due to its structural characteristics, it has poor membrane permeability and low water solubility .Aplicaciones Científicas De Investigación

Hepatotoxicity Research

Sagittatoside A is one of the flavonoid constituents of Herba Epimedii, which is related to the hepatotoxicity of this herb . It has been found that Sagittatoside A can induce apoptosis in HepG2 cells, which is likely to be closely related to the induction of the intrinsic apoptosis pathway . After metabolic incubation, the Sagittatoside A metabolism mixture could still induce apoptosis due to less metabolic elimination .

Pharmacokinetic Studies

Sagittatoside A is one of the twelve bioactive compounds in Epimedium that can be quantified in rat plasma using a reliable HPLC-MS/MS method . This method has been applied to evaluate the pharmacokinetic study of these compounds after oral administration of Epimedium extract in rats .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Sagittatoside A, a natural compound isolated from traditional Chinese herb Yinyanghuo (Herba Epimdii), primarily targets the Estrogen/progestogen Receptor . It selectively activates the estrogen response element (ERE)-luciferase activity via ERα .

Mode of Action

Sagittatoside A interacts with its primary target, the Estrogen/progestogen Receptor, by selectively activating the estrogen response element (ERE)-luciferase activity via ERα . This interaction results in changes in the receptor’s activity, which can have downstream effects on various cellular processes.

Biochemical Pathways

The biochemical pathways affected by Sagittatoside A are primarily related to the Estrogen/progestogen Receptor and its downstream effects . The compound’s interaction with the receptor can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound undergoes metabolism in the liver . The metabolic stability of Sagittatoside A was determined after incubation with different kinds of liver microsomes

Result of Action

Sagittatoside A has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . It influences the expression of key proteins, including Bax, Bcl-2, Caspase-3, and Caspase-9 . These proteins play crucial roles in the process of apoptosis, a form of programmed cell death.

Action Environment

The action of Sagittatoside A can be influenced by environmental factors, particularly those related to metabolism. For instance, the compound’s ability to induce apoptosis in HepG2 cells can be affected by liver microsome incubation, which simulates the metabolic environment of the liver . After metabolic incubation, Sagittatoside A could still induce apoptosis due to less metabolic elimination .

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHHGQPQHHUMDG-WVQJJEIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Sagittatoside A and where is it found?

A1: Sagittatoside A is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]

Q2: How does Sagittatoside A compare to other similar compounds in Epimedii Folium in terms of bioactivity?

A3: Sagittatoside A demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that Sagittatoside A and its related compounds exhibit significant anti-osteoporosis activity. []

Q3: What are the potential therapeutic applications of Sagittatoside A?

A4: Research suggests that Sagittatoside A holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []

Q4: What is the mechanism of action of Sagittatoside A in relation to bone health?

A5: Although the exact mechanism is still under investigation, studies suggest Sagittatoside A may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []

Q5: How is Sagittatoside A metabolized in the body?

A6: While research on Sagittatoside A metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []

Q6: What are the limitations of the current research on Sagittatoside A?

A8: Much of the research on Sagittatoside A's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.

Q7: What analytical techniques are used to study Sagittatoside A?

A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)